molecular formula C18H23NOS B8748673 4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine CAS No. 72278-53-6

4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine

Cat. No. B8748673
Key on ui cas rn: 72278-53-6
M. Wt: 301.4 g/mol
InChI Key: XJFSOYAMJALDBY-UHFFFAOYSA-N
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Patent
US04243665

Procedure details

Oxalyl chloride (10 ml) is added dropwise to a suspension of 2-(6-methoxynaphth-2-yl)-propionic acid (17.4 g, 75.6 mmols) in benzene (200 ml). After refluxing for 2 hours, the benzene is evaporated off under reduced pressure and the residue is taken up in alcohol-free methylene chloride (100 ml). This solution is added dropwise, in the course of 30 minutes, to a cooled suspension (0° C.) of thiamorpholine hydrochloride (11.6 g, 83.16 mmols) and N-ethylmorpholine (19.12 g, 166 mmols) in methylene chloride (100 ml). After standing overnight, the reaction medium is washed successively with water, hydrochloric acid (10% strength), water, aqueous sodium bicarbonate solution (saturated) and water and then dried (Na2SO4) and evaporated. This yields a solid which is the intermediate (IV). A solution of this amide (5.60 g, 17.78 mmols) in tetrahydrofuran (50 ml) is added dropwise to a stirred solution of borane (55 mmols) in tetrahydrofuran (50 ml), which has been cooled to 0° C. The solution is then heated at the reflux temperature for 2 hours and again cooled to 0° C. Water is then added cautiously in order to destroy the excess borane, and dilute hydrochloric acid is added.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Three
Quantity
19.12 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
intermediate ( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
5.6 g
Type
reactant
Reaction Step Five
Quantity
55 mmol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH3:7][O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH:15]=[C:14]([CH:19]([CH3:23])[C:20](O)=O)[CH:13]=[CH:12]2.Cl.[NH:25]1[CH2:30][CH2:29][S:28][CH2:27][CH2:26]1.C(N1CCOCC1)C.B>C1C=CC=CC=1.C(Cl)Cl.O1CCCC1.O>[N:25]1([CH2:20][CH:19]([C:14]2[CH:13]=[CH:12][C:11]3[C:16](=[CH:17][CH:18]=[C:9]([O:8][CH3:7])[CH:10]=3)[CH:15]=2)[CH3:23])[CH2:30][CH2:29][S:28][CH2:27][CH2:26]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
17.4 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
11.6 g
Type
reactant
Smiles
Cl.N1CCSCC1
Name
Quantity
19.12 g
Type
reactant
Smiles
C(C)N1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
intermediate ( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
amide
Quantity
5.6 g
Type
reactant
Smiles
Name
Quantity
55 mmol
Type
reactant
Smiles
B
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the benzene is evaporated off under reduced pressure
WASH
Type
WASH
Details
the reaction medium is washed successively with water, hydrochloric acid (10% strength), water, aqueous sodium bicarbonate solution (saturated) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
This yields a solid which
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then heated at the reflux temperature for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
again cooled to 0° C
CUSTOM
Type
CUSTOM
Details
to destroy the excess borane, and dilute hydrochloric acid
ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1(CCSCC1)CC(C)C1=CC2=CC=C(C=C2C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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